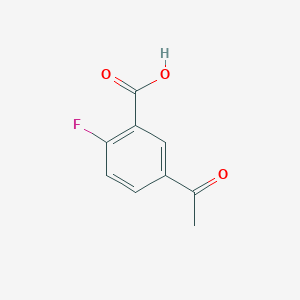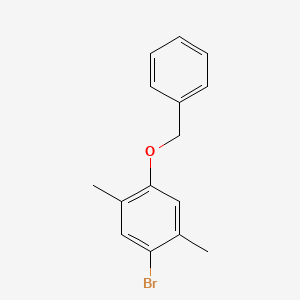
1-(Benzyloxy)-4-bromo-2,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-bromo-2,5-dimethylbenzene is an organic compound with the molecular formula C15H15BrO It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a bromine atom, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-bromo-2,5-dimethylbenzene can be synthesized through a multi-step process involving bromination, benzyl protection, and halogen exchange reactions. The starting material, 2,5-dimethylphenol, undergoes bromination to introduce the bromine atom at the para position. This is followed by the protection of the hydroxyl group with a benzyl group to form the benzyloxy derivative. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-4-bromo-2,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-bromo-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-4-bromo-2,5-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through well-defined pathways. For example, in Suzuki-Miyaura coupling, it forms a palladium complex that facilitates the transfer of the aryl group to the boronic acid . In biological systems, its mechanism of action may involve interactions with cellular targets, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine atom instead of bromine, used in similar synthetic applications.
1-(Benzyloxy)-4-chlorobenzene: Contains a chlorine atom, used in the synthesis of various organic compounds.
1-(Benzyloxy)-2,5-dimethylbenzene: Lacks the halogen atom, used as an intermediate in organic synthesis.
Uniqueness: 1-(Benzyloxy)-4-bromo-2,5-dimethylbenzene is unique due to the presence of both the benzyloxy and bromine substituents, which provide specific reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in the development of new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C15H15BrO |
|---|---|
Molekulargewicht |
291.18 g/mol |
IUPAC-Name |
1-bromo-2,5-dimethyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO/c1-11-9-15(12(2)8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
VSZQOUWXKJNMSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)C)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14019641.png)
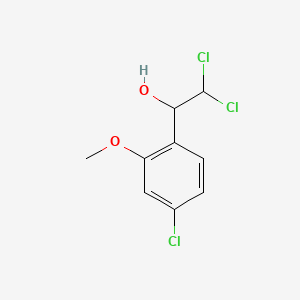
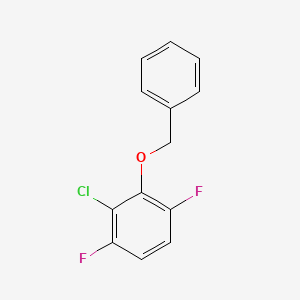
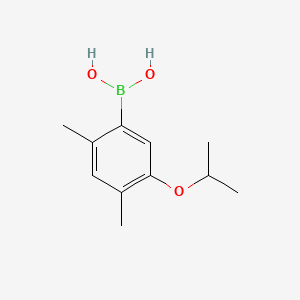
![1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine](/img/structure/B14019668.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene](/img/structure/B14019669.png)
![Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate](/img/structure/B14019675.png)
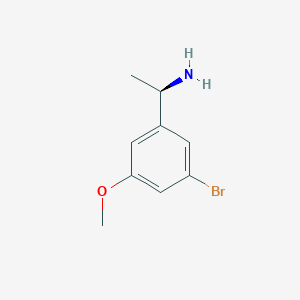
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14019690.png)
![tert-Butyl (1R,4R,6R)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14019693.png)
![N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid](/img/structure/B14019700.png)
